ZLN024 was identified through a high-throughput screening process aimed at discovering novel AMPK activators. It is classified as a small-molecule allosteric modulator, specifically targeting the AMPK α1 and α2 subunits. The compound has been studied primarily in the context of its effects on glucose metabolism and lipid synthesis, making it a candidate for treating conditions such as obesity and type 2 diabetes .
The synthesis of ZLN024 involves multiple steps that typically include the formation of key intermediates followed by final coupling reactions to achieve the desired molecular structure. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often involve:
Technical details regarding the exact synthetic pathway remain limited in publicly available literature.
ZLN024's molecular structure features distinct functional groups that contribute to its activity as an AMPK activator. The compound's structure can be represented as follows:
ZLN024 undergoes several chemical interactions primarily with AMPK and related proteins:
ZLN024 operates through an allosteric mechanism that enhances the activity of AMPK:
Studies have demonstrated that treatment with ZLN024 leads to increased glucose uptake and fatty acid oxidation in muscle cells, highlighting its role in metabolic regulation .
ZLN024 exhibits several notable physical and chemical properties:
Experimental results indicate that ZLN024 retains efficacy across a range of concentrations while demonstrating minimal toxicity in animal models .
ZLN024 has potential applications in various scientific fields:
ZLN024 is a small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a heterotrimeric complex central to cellular energy homeostasis. Its efficacy varies significantly across AMPK isoforms. Biochemical assays reveal that ZLN024 activates α1β1γ1 with an EC₅₀ of 0.42 μM, achieving a 1.5-fold increase in activity. In contrast, the α2β1γ1 isoform exhibits lower sensitivity (EC₅₀: 0.95 μM) but higher maximal activation (1.7-fold) [1] [9]. This divergence stems from structural differences in the regulatory β-subunit, particularly the residue at position 111 (β1-Asn vs. β2-Asp), which alters the allosteric binding pocket’s conformation and accessibility [10]. Functionally, this translates to tissue-specific effects: α1β1γ1 predominates in metabolic tissues like the liver, while α2β1γ1 is enriched in skeletal muscle [4].
Table 1: Isoform-Specific Activation of AMPK by ZLN024
AMPK Heterotrimer | EC₅₀ (μM) | Fold Activation | Key Target Tissues |
---|---|---|---|
α1β1γ1 | 0.42 | 1.5× | Liver, Hepatocytes |
α2β1γ1 | 0.95 | 1.7× | Skeletal Muscle |
The allosteric binding site of ZLN024 resides within the regulatory γ subunit’s nucleotide-binding cleft. Structural studies using truncated α1 subunit constructs demonstrate that ZLN024 activates fragments α1(1–394) and α1(1–335) but fails to activate α1(1–312) [1] [8]. This identifies the α1-helical domain (residues 313–335) as essential for binding-induced conformational change. Mutagenesis analyses further reveal that interactions between the β1-subunit’s carbohydrate-binding module (CBM; residues 60–150) and the α-subunit’s autoinhibitory domain stabilize the active conformation. Key residues include β1-Asn111 and α1-Tyr142, which form hydrogen bonds with ZLN024’s pyrimidine ring [10]. Disruption of these bonds (e.g., via β1-N111D mutation) abolishes activation, underscoring the precise steric and electrostatic requirements for allostery [10].
ZLN024’s efficacy is strictly contingent upon prior phosphorylation of AMPK at Thr172 within the α-subunit’s activation loop. In vitro kinase assays confirm that ZLN024 cannot activate unphosphorylated AMPK heterotrimers [1]. However, it amplifies kinase activity by two synergistic mechanisms:
Table 2: Phosphorylation-Dependent Effects of ZLN024
Mechanism | Experimental System | Key Outcome |
---|---|---|
Thr172 dephosphorylation blockade | PP2Cα + AMPKα1β1γ1 | >70% reduction in dephosphorylation rate |
Additive activation with AMP | AMPKα2β1γ1 + 12.5 μM AMP | Synergistic activity increase (vs. either alone) |
Glucose uptake stimulation | L6 myotubes (muscle cells) | AMPK phosphorylation-dependent glucose uptake |
This dual action enables metabolic benefits without altering cellular ADP/ATP ratios—a key distinction from indirect activators like metformin [7]. In primary hepatocytes, ZLN024 (10 μM) reduces gluconeogenic genes (G6Pase, FAS, mtGPAT) and fatty acid synthesis, demonstrating phosphorylation-dependent metabolic reprogramming [1] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1